molecular formula C10H6ClI B3055193 1-Chloro-4-iodonaphthalene CAS No. 6334-37-8

1-Chloro-4-iodonaphthalene

Cat. No. B3055193
CAS RN: 6334-37-8
M. Wt: 288.51 g/mol
InChI Key: UFDGEFUTYSMTPD-UHFFFAOYSA-N
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Description

1-Chloro-4-iodonaphthalene is a chemical compound used for research purposes . It is not intended for human use .

Scientific Research Applications

1. Observation of Cationic Wheland-like Intermediates

1-Chloro-4-iodonaphthalene has been studied in the context of observing cationic Wheland-like intermediates. A study by Twum et al. (2013) revealed that in certain acidic media, 1-iodonaphthalene derivatives can form stable tetrahedral cationic species observable by NMR. This finding is significant for understanding the proton-deuterium exchange of aromatic protons and provides insights into the mechanism of deiodination of these compounds (Twum et al., 2013).

2. Photophysics and Photodissociation Dynamics

In the field of photophysics, the study of 1-iodonaphthalene derivatives like 1-Chloro-4-iodonaphthalene has been instrumental. Montero et al. (2010) investigated the ultrafast relaxation and dissociation channels of 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry. Their findings contribute to a deeper understanding of the relaxation processes in such molecules, highlighting the importance of parallel relaxation in excited states (Montero et al., 2010).

3. Applications in Organic Synthesis

The use of 1-iodonaphthalene derivatives in organic synthesis has been explored extensively. Barluenga et al. (2003) demonstrated that iodonium ions can react with various compounds to produce 1-iodonaphthalene derivatives with interesting substitution patterns. This research opens new pathways in the regioselective synthesis of substituted naphthalenes and related compounds, showcasing the utility of 1-Chloro-4-iodonaphthalene in synthetic chemistry (Barluenga et al., 2003).

4. Heavy Atom Effects in Binary Adducts

Research on 1-Chloro-4-iodonaphthalene also extends to the study of heavy atom effects in binary adducts. Elbjeirami et al. (2007) investigated the phosphorescence of arenes induced by π-complexation to trimeric perfluoro-ortho-phenylene mercury. Their work demonstrated how the synergy of internal and external heavy-atom effects can influence the photophysical properties of compounds like 1-Chloro-4-iodonaphthalene (Elbjeirami et al., 2007).

Safety And Hazards

1-Chloro-4-iodonaphthalene is intended for research use only and is not for human use . Similar compounds like 1-Chloro-4-iodobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGEFUTYSMTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282464
Record name 1-chloro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodonaphthalene

CAS RN

6334-37-8
Record name NSC26047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RW Beattie, FC Whitmore - Journal of the Chemical Society (Resumed …, 1934 - pubs.rsc.org
… The experimental details used for the preparation of 1-chloro-4-iodonaphthalene may be employed in isolating any of the other chloroiodonaphthalenes described in this work. The …
Number of citations: 2 pubs.rsc.org
TL JACOBS, S Winstein, GB LINDEN… - The Journal of Organic …, 1946 - ACS Publications
… The 1-chloro4-iodonaphthalene required for the latter was conveniently prepared through the chlorination of a-acetamidonaphthalene based on the method of Reverdin and Crepieux (…
Number of citations: 9 pubs.acs.org
S Safe, D Jones, J Kohli, LO Ruzo… - Canadian journal of …, 1976 - cdnsciencepub.com
The metabolism of several chlorinated aromatic pollutants has been studied using the frog species Rana pipiens as a model system. The substrates were administered by …
Number of citations: 22 cdnsciencepub.com
H Suzuki - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
Analysis showed this substance to fit the formula C10H6Cl6O (Found: C, 33.99; H, 1.72; Cl, 59.88; O, 4.72%. Calcd for C10H6Cl6O: C, 33.84; H, 1.70; Cl, 59.94; O, 4.53%), and its …
Number of citations: 3 www.journal.csj.jp
J Devillers, V Sartor, H Devillers - SAR and QSAR in …, 2022 - Taylor & Francis
… In the dataset there are only four compounds that have an iodine atom namely 1-chloro-4-iodonaphthalene (#518), 4-(p-iodophenylazo)-m-cresol (#1221), 2-iodo-2’-(2,4,6-…
Number of citations: 2 www.tandfonline.com
J Devillers, V Sartor, JP Doucet… - SAR and QSAR in …, 2022 - Taylor & Francis
… In the dataset there are only four compounds that have an iodine atom namely 1-chloro-4-iodonaphthalene (#518), 4 (p-iodophenylazo)-m-cresol (#1221), 2-iodo-2’-(2,4,6-…
Number of citations: 5 www.tandfonline.com
AW Lindquist - 1949 - books.google.com
Methods When space-spray toxicity tests with DDT are being conducted, the residual property of the insecticide must be considered, and the insects must not be left in contact with the …
Number of citations: 1 books.google.com
T Satoh, K Itoh, M Miura, M Nomura - … of the Chemical Society of Japan, 1993 - journal.csj.jp
Iodination of naphthalenesulfonyl chlorides accompanied by desulfonylation efficiently proceeded on treatment with either zinc iodide or potassium iodide using a catalyst system of […
Number of citations: 11 www.journal.csj.jp

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